4-(2,4-Dichlorophenyl)-3-butyn-1-ol
Description
4-(2,4-Dichlorophenyl)-3-butyn-1-ol is a propargyl alcohol derivative featuring a 2,4-dichlorophenyl substituent. The molecule combines a terminal alkyne (-C≡CH) with a hydroxyl group (-OH) at the β-position, adjacent to the aromatic ring. Similar compounds are often explored in medicinal chemistry for enzyme inhibition (e.g., Rho kinase) or as intermediates in organic synthesis .
Properties
Molecular Formula |
C10H8Cl2O |
|---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H8Cl2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7,13H,2,6H2 |
InChI Key |
VQECEPGEMYAAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C#CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Aryl Substituent Position: The 2,4-dichlorophenyl group in the target compound vs. 3,4-dichlorophenyl in buten-2-one () alters electronic effects.
- Functional Groups :
- Propargyl Alcohol (-C≡C-CH₂OH) : Unique to the target compound, offering sites for acetylation or oxidation.
- Oxadiazole and Sulfonyl Groups : In compound 20’ (), the oxadiazole ring enhances metabolic stability, while sulfonyl groups (e.g., compound 21) increase polarity and solubility .
- Ketones vs. Alcohols : Buten-2-one () and chalcone () feature electrophilic ketones, contrasting with the nucleophilic hydroxyl in butyn-1-ol.
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